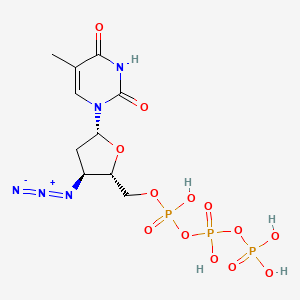

AZT triphosphate

説明

Structure

3D Structure

特性

IUPAC Name |

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWHPRRGGYLLRV-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239053 | |

| Record name | Zidovudine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92586-35-1 | |

| Record name | Zidovudine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIDOVUDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Zidovudine (AZT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of zidovudine (AZT), the first antiretroviral agent approved for the treatment of HIV/AIDS.

Early Synthesis and Original Intent

Zidovudine, then known as azidothymidine, was first synthesized in 1964 by Jerome Horwitz at the Barbara Ann Karmanos Cancer Institute and Wayne State University School of Medicine.[1][2][3] This work was funded by a grant from the U.S. National Institutes of Health (NIH).[1][2] The original purpose of AZT was as a potential anti-cancer agent.[2][4][5][6] The hypothesis at the time was that retroviruses might be a cause of cancer.[2][3] Horwitz designed AZT as a "fraudulent nucleoside," intended to be incorporated into the DNA of cancer cells and terminate the growth of tumors by interfering with their replication.[5] However, the compound showed no biological activity against cancer in mouse models and was subsequently shelved.[1][4][7]

Rediscovery as an Anti-HIV Agent: The National Cancer Institute (NCI) Screening Program

Mechanism of Action of Zidovudine

Zidovudine is a nucleoside analog reverse transcriptase inhibitor (NRTI) and a structural analog of thymidine.[9][10] It functions as a prodrug and must be activated within the host cell.[9][10]

Cellular Activation and Inhibition of Viral Replication:

-

Cellular Uptake: Zidovudine enters the cell via passive diffusion and through uptake transporters.[9]

-

Phosphorylation: Once inside the cell, AZT is converted into its active triphosphate form (AZT-TP) by cellular enzymes.[1][9][11]

-

Thymidine kinase converts AZT to AZT-monophosphate (AZT-MP).[9][12]

-

Thymidylate kinase converts AZT-MP to AZT-diphosphate (AZT-DP). This step is considered the rate-limiting step in the activation process.[9][13]

-

Nucleoside diphosphate kinase converts AZT-DP to the active AZT-triphosphate (AZT-TP).[9]

-

-

Inhibition of Reverse Transcriptase: AZT-TP competitively inhibits the HIV reverse transcriptase enzyme.[10][11] It competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain.[9][11]

-

Chain Termination: Once incorporated, the azido group at the 3' position of AZT prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation.[9][10][14] This results in the termination of viral DNA synthesis.[10][11][14]

Zidovudine exhibits a significantly higher affinity for HIV's reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[1][9][14] However, at high doses, it can inhibit mitochondrial DNA polymerase gamma, leading to potential toxicity.[1][9]

Preclinical and Clinical Development

Following the promising in vitro results, a Phase I clinical trial was initiated by the NCI and Duke University.[1] These early studies showed that AZT was generally well-tolerated and was associated with immunological benefits, such as an increase in CD4+ lymphocyte counts.[1]

A subsequent double-blind, placebo-controlled trial conducted by Burroughs-Wellcome demonstrated that AZT could prolong the life of individuals with HIV.[1] The results were so significant that the trial was halted early on ethical grounds.[1]

Quantitative Data

Table 1: In Vitro Efficacy of Zidovudine (AZT)

| Parameter | Value | Cell Line | Virus Strain |

|---|---|---|---|

| IC50 | 0.31 - 0.83 µg/mL | MT-4 | HIV-1, HIV-2 |

Data from a study on new AZT derivatives, providing a reference for typical IC50 values.[15]

Table 2: Pharmacokinetic Properties of Zidovudine in Adults

| Parameter | Value |

|---|---|

| Bioavailability | 60-70%[16] |

| Plasma Half-life | ~1.1 hours[16][17] |

| Time to Peak Concentration | 0.5 - 1.5 hours[18][19] |

| Volume of Distribution | 1.6 L/kg[16] |

| Protein Binding | 34-38%[16] |

| Primary Route of Elimination | Hepatic glucuronidation[20] |

| CSF to Plasma Ratio | ~0.5[16][17] |

Table 3: Key Findings from Early Clinical Trials

| Endpoint | Observation |

|---|---|

| CD4+ T-cell Count | Significant increases observed in patients treated with AZT.[1][21] |

| p24 Antigen Levels | A significant number of patients showed a >50% fall or became antigen-negative.[21] |

| Opportunistic Infections | Reduced incidence in the AZT-treated group compared to placebo.[7] |

| Survival | Median survival time for AIDS patients on AZT was 4.5 times higher than a historical control group.[21] |

| Major Toxicities | Anemia and neutropenia were the most common significant side effects.[21][22] |

Key Experimental Protocols

In Vitro Anti-HIV Screening Assay

The initial screening of compounds like AZT for anti-HIV activity was a critical step. The general workflow for such an assay is as follows:

Methodology:

-

Cell Culture: A suitable T-cell line (e.g., MT-4) is cultured in appropriate media.

-

Infection: The T-cells are infected with a known quantity of HIV.

-

Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., AZT). Control wells with no compound are also included.

-

Incubation: The treated and control cells are incubated for a period of time to allow for viral replication.

-

Analysis of Viral Replication: The level of HIV replication is measured. This can be done using several methods:

-

Analysis of Cell Viability: The toxicity of the compound to the cells is assessed using a cell viability assay, such as the MTT assay.

-

Data Interpretation: The 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the compound's therapeutic index (SI = CC50/IC50).

Reverse Transcriptase (RT) Assay Protocol (General)

Objective: To measure the activity of HIV reverse transcriptase in the presence of an inhibitor.

Materials:

-

Purified HIV reverse transcriptase

-

Poly(A) template and oligo(dT) primer

-

Radioactively or fluorescently labeled deoxynucleoside triphosphates (dNTPs)

-

Test compound (AZT-TP)

-

Reaction buffer

-

Trichloroacetic acid (TCA) for precipitation (for radioactive assays)

-

Filter paper

-

Scintillation counter or fluorescence reader

Procedure:

-

A reaction mixture is prepared containing the reaction buffer, poly(A) template, oligo(dT) primer, and labeled dNTPs.

-

The test compound (the active triphosphate form, AZT-TP) is added at various concentrations.

-

The reaction is initiated by adding the purified HIV reverse transcriptase.

-

The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the newly synthesized DNA is precipitated onto filter paper using TCA.

-

The amount of incorporated labeled dNTPs is quantified using a scintillation counter or fluorescence reader.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a no-drug control.

HIV-1 p24 Antigen Capture Assay Protocol (General)

Objective: To quantify the amount of HIV-1 p24 antigen in a sample (e.g., cell culture supernatant).

Materials:

-

Microplate pre-coated with anti-p24 monoclonal antibody

-

Patient samples or cell culture supernatants

-

p24 antigen standards

-

Biotinylated anti-p24 antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Lysis buffer (to disrupt virions)

Procedure:

-

Samples and standards are added to the wells of the microplate. A lysis buffer is often used to release the p24 antigen from the viral particles.[26]

-

The plate is incubated to allow the p24 antigen to bind to the capture antibody.

-

The plate is washed to remove unbound materials.

-

Biotinylated anti-p24 antibody is added to the wells and incubated.

-

The plate is washed again.

-

Streptavidin-HRP conjugate is added and incubated.

-

After another wash step, the substrate solution is added, leading to a color change in the presence of HRP.

-

The reaction is stopped with a stop solution.

-

The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).[26]

-

A standard curve is generated from the absorbance values of the known standards, and the concentration of p24 in the samples is determined from this curve.

Regulatory Approval and Impact

Burroughs-Wellcome filed for a patent for AZT in 1985.[1] The U.S. Food and Drug Administration (FDA) approved zidovudine for the treatment of HIV/AIDS on March 20, 1987.[1][7] The time from the first laboratory demonstration of its anti-HIV activity to its approval was a remarkably short 25 months.[1]

AZT was the first approved treatment for HIV and marked a turning point in the AIDS epidemic, demonstrating that the virus could be targeted and treated.[7][8][33] While initially used as a monotherapy, it was later discovered that combination therapy with other antiretroviral drugs, known as Highly Active Antiretroviral Therapy (HAART), was much more effective at suppressing the virus and preventing the development of drug resistance.[8][14] Zidovudine remains an important component of some combination antiretroviral regimens today.[12]

References

- 1. Zidovudine - Wikipedia [en.wikipedia.org]

- 2. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. First HIV drug | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. AIDS Drug AZT: How It Got Approved 30 Years Ago | TIME [time.com]

- 5. Researcher Jerome P. Horwitz, 93, created AZT, the first approved treatment for HIV/AIDS - The Washington Post [washingtonpost.com]

- 6. AZT Treats People with AIDS | Research Starters | EBSCO Research [ebsco.com]

- 7. Antiretroviral Drug Discovery and Development | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]

- 8. acs.org [acs.org]

- 9. ClinPGx [clinpgx.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. droracle.ai [droracle.ai]

- 12. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 17. Pharmacokinetics and bioavailability of zidovudine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of orally administered zidovudine among patients with hemophilia and asymptomatic human immunodeficiency virus (HIV) infection [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative pharmacokinetics of zidovudine in healthy volunteers and in patients with AIDS with and without hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A review of the pharmacokinetics of zidovudine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The efficacy and toxicity of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex (ARC): an open uncontrolled treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. AIDS Clinical Trials Group: phase I/II study of combination 2',3'-dideoxycytidine and zidovudine in patients with acquired immunodeficiency syndrome (AIDS) and advanced AIDS-related complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ablinc.com [ablinc.com]

- 24. en.hillgene.com [en.hillgene.com]

- 25. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biochain.com [biochain.com]

- 27. fda.gov [fda.gov]

- 28. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 29. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 30. researchgate.net [researchgate.net]

- 31. ocw.mit.edu [ocw.mit.edu]

- 32. 逆转录实验方案 [sigmaaldrich.com]

- 33. The First AIDS Drugs | Center for Cancer Research [ccr.cancer.gov]

The Core Mechanism of AZT Triphosphate in Halting HIV Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of zidovudine triphosphate (AZT triphosphate), the active form of the first approved antiretroviral drug, in the inhibition of Human Immunodeficiency Virus (HIV) replication. We will delve into the molecular interactions, kinetic parameters, and experimental methodologies that have elucidated its function as a critical tool in anti-HIV therapy.

Introduction: The Central Role of Reverse Transcriptase in the HIV Life Cycle

HIV, a retrovirus, relies on the enzyme reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA.[1] This process, known as reverse transcription, is a pivotal step in the viral life cycle, enabling the integration of the viral genetic material into the host cell's genome.[2] Once integrated, the host's cellular machinery is hijacked to produce new viral particles.[2] Consequently, HIV reverse transcriptase has been a primary target for the development of antiretroviral drugs.

AZT (3'-azido-3'-deoxythymidine), a synthetic thymidine analog, was the first compound approved for the treatment of HIV infection.[3] In vivo, AZT is metabolically activated through phosphorylation by host cellular kinases to its triphosphate form, this compound (AZT-TP).[1][4] It is this triphosphorylated metabolite that exerts the antiviral effect.[5]

The Dual Mechanism of Action of this compound

AZT-TP inhibits HIV replication through a dual mechanism: competitive inhibition of HIV reverse transcriptase and termination of the growing viral DNA chain.[1][6]

Competitive Inhibition of HIV Reverse Transcriptase

AZT-TP is a structural analog of the natural substrate for reverse transcriptase, deoxythymidine triphosphate (dTTP).[1] This structural similarity allows AZT-TP to bind to the active site of HIV RT.[4] AZT-TP acts as a competitive inhibitor with respect to dTTP, meaning it directly competes with the natural substrate for binding to the enzyme.[7] The affinity of AZT-TP for HIV-1 RT is approximately 100-fold greater than its affinity for human DNA polymerase alpha, which contributes to its selective toxicity towards the virus.[3]

DNA Chain Termination

Upon binding, HIV reverse transcriptase can incorporate the AZT monophosphate (AZT-MP) moiety from AZT-TP into the nascent viral DNA strand.[1][2] However, the crucial difference between AZT and thymidine lies in the 3'-position of the deoxyribose sugar ring. In AZT, the 3'-hydroxyl (-OH) group is replaced by an azido (-N3) group.[1] The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the 5'-triphosphate of the next incoming deoxynucleoside triphosphate (dNTP), a fundamental step in DNA chain elongation.[1] The absence of this 3'-OH group in the incorporated AZT-MP makes the formation of this bond impossible, leading to the premature termination of the growing DNA chain.[1][2] This abrupt halt in DNA synthesis prevents the completion of the proviral DNA, thereby blocking the integration of the viral genome into the host chromosome and effectively stopping viral replication.[1]

Quantitative Analysis of AZT-TP Inhibition

The inhibitory potency of AZT-TP has been quantified through various kinetic studies. The key parameters include the inhibition constant (Ki), the Michaelis constant (Km), the catalytic rate constant (kcat or kpol), and the dissociation constant (Kd). These values provide a detailed understanding of the interaction between AZT-TP and HIV-1 RT.

| Parameter | Value | Enzyme/Template Condition | Reference |

| Ki (AZT-TP vs dTTP) | 41 nM | HIV-1 Reverse Transcriptase | [8] |

| Km (AZT-TP) | 3.0 µM | HIV-1 Reverse Transcriptase with oligo(dT)•poly(rA) | [8] |

| Km (dTMP incorporation) | 2.5 µM | HIV-1 Reverse Transcriptase with oligo(dT)•poly(rA) | [8] |

| Ki (AZT-terminated primer) | 2.4 nM | HIV-1 Reverse Transcriptase (competitive vs primer-template) | [8] |

| Ki (AZT-terminated primer) | 8 nM | HIV-1 Reverse Transcriptase (mixed-type vs dTTP) | [8] |

| Parameter | Wild-Type HIV-1 RT | Mutant HIV-1 RT (AZT-Resistant) | Reference |

| Kd (AZTTP) | Not specified | 2.5-fold decrease compared to wild-type | [5] |

| kpol (AZTMP incorporation) | Not specified | 1.5-fold decrease compared to wild-type | [5] |

| Selectivity (kpol/Kd for AZTMP) | Not specified | 4-fold decrease compared to wild-type | [5] |

Experimental Protocols

The elucidation of AZT-TP's mechanism of action has been dependent on various in vitro assays that measure the activity of HIV reverse transcriptase. Below are detailed methodologies for key experiments.

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This assay measures the synthesis of DNA by RT using a non-radioactive method.

Principle: The assay relies on the ability of RT to synthesize a DNA strand using a provided template-primer. Instead of radiolabeled nucleotides, digoxigenin (DIG)- and biotin-labeled dUTP are incorporated into the newly synthesized DNA. The biotinylated DNA is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction with a substrate like ABTS. The intensity of the color is proportional to the RT activity.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Microplate coated with streptavidin

-

Reaction Buffer (containing template primer poly(A)•oligo(dT)15, dNTPs, and DIG-dUTP/Biotin-dUTP mix)

-

Lysis Buffer

-

Wash Buffer

-

Anti-DIG-Peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Stop Solution

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test inhibitor (e.g., AZT-TP) and a control.

-

Reaction Setup: In each well of the microplate, add the reaction buffer. Then, add the diluted inhibitor or control. Finally, add the purified HIV-1 RT to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

-

Capture of Synthesized DNA: After incubation, transfer the reaction mixtures to the streptavidin-coated microplate. Incubate to allow the biotinylated DNA to bind to the streptavidin.

-

Washing: Wash the wells multiple times with wash buffer to remove unincorporated nucleotides and other components.

-

Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate to allow binding to the incorporated DIG.

-

Washing: Wash the wells again to remove unbound antibody.

-

Substrate Reaction: Add the peroxidase substrate to each well and incubate until a sufficient color develops.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Pre-Steady-State Kinetic Analysis of AZTTP Incorporation

This method provides detailed kinetic parameters for the incorporation of a single nucleotide analog.

Principle: Rapid quench-flow techniques are used to measure the incorporation of a radiolabeled nucleotide (or analog) into a primer-template duplex in a very short time frame (milliseconds). This allows for the determination of the rate of the first turnover of the enzyme, providing insights into the binding and catalytic steps.

Materials:

-

Purified HIV-1 Reverse Transcriptase

-

Synthetic DNA or RNA template and a 5'-radiolabeled DNA primer

-

AZTTP and natural dNTPs

-

Rapid quench-flow apparatus

-

Quench solution (e.g., EDTA or acid)

-

Denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Complex Formation: Pre-incubate the HIV-1 RT with the radiolabeled primer-template duplex to form the enzyme-substrate complex.

-

Rapid Mixing: Rapidly mix the enzyme-substrate complex with a solution containing AZTTP (or dTTP as a control) in the rapid quench-flow instrument.

-

Quenching: After a defined, short time interval (milliseconds to seconds), the reaction is stopped by rapidly mixing with a quench solution.

-

Varying Time and Concentration: Repeat the experiment with varying reaction times and different concentrations of AZTTP.

-

Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Quantification: The amount of extended primer (product) is quantified using a phosphorimager.

-

Data Analysis: The product formation over time is fitted to kinetic equations to determine the rate constants for nucleotide binding (Kon and Koff), the conformational change of the enzyme, and the chemical step of nucleotide incorporation (kpol). The dissociation constant (Kd) can also be calculated.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in AZT-TP's mechanism of action and the experimental workflow for its analysis.

References

- 1. 逆转录酶检测,比色法 suitable for enzyme immunoassay, kit of 1 (14 components), sufficient for ≤200 tests | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pre-steady-state kinetic characterization of wild type and 3'-azido-3'-deoxythymidine (AZT) resistant human immunodeficiency virus type 1 reverse transcriptase: implication of RNA directed DNA polymerization in the mechanism of AZT resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human immunodeficiency virus reverse transcriptase: steady-state and pre-steady-state kinetics of nucleotide incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-azido-3'-deoxythymidine (zidovudine, AZT) was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Its therapeutic efficacy is dependent on the intracellular conversion to its active form, 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP). This technical guide provides a comprehensive overview of the biochemical properties of AZT-TP, including its mechanism of action, interactions with viral and cellular enzymes, and the metabolic pathways involved in its formation. The information presented is intended to support researchers, scientists, and drug development professionals in the ongoing efforts to understand and improve antiretroviral therapies.

AZT is a synthetic thymidine analog where the 3'-hydroxyl group on the deoxyribose sugar is replaced by an azido group (-N₃).[2] This structural modification is central to its mode of action. For AZT to exert its antiviral effect, it must be anabolically phosphorylated by host cellular enzymes to AZT monophosphate (AZT-MP), then to AZT diphosphate (AZT-DP), and finally to the active AZT-TP.[2][3]

Biochemical Properties and Mechanism of Action

The primary mechanism of action of AZT-TP is the inhibition of HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into proviral DNA.[4][5] AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain.[6] Due to the structural similarity between AZT-TP and dTTP, the viral RT cannot effectively distinguish between them.[2]

Once incorporated into the growing DNA strand, AZT-TP acts as a chain terminator.[4][7] The absence of the 3'-hydroxyl group prevents the formation of the next 3'-5' phosphodiester bond, thereby halting DNA elongation and preventing the completion of proviral DNA synthesis.[7] This disruption of the viral replication cycle is the basis of AZT's anti-HIV activity.[2]

Quantitative Data: Enzyme Kinetics and Inhibition

The interaction of AZT-TP with various viral and cellular enzymes has been quantitatively characterized. The following tables summarize key kinetic parameters, providing a comparative view of its potency and selectivity.

Table 1: Inhibition of HIV-1 Reverse Transcriptase by AZT-TP

| Enzyme Source | Substrate/Template | IC₅₀ | Kᵢ | Kₘ | Reference(s) |

| Wild-type HIV-1 RT | - | ~100 nM | - | - | [8][9] |

| AZT-Resistant Mutant HIV-1 RT (D67N/K70R/T215F/K219Q) | - | ~300 nM | - | - | [8][9] |

| HIV-1 BH10 RT | - | 0.02–3.20 µM | - | - | [10] |

| Purified HIV RT | poly (rA).oligo(dT)12–18 | 0.7 µM | - | - | [11] |

| Purified HIV RT | activated calf thymus DNA | 2.3 µM | - | - | [11] |

| HIV-1 RT | RNA template | - | - | 0.13–0.19 µM | [10] |

| HIV-1 RT | DNA template | - | - | 2.9–35.2 µM | [10] |

Table 2: Interaction of AZT-TP and its Precursors with Cellular Enzymes

| Enzyme | Substrate | Kᵢ | Kₘ | IC₅₀ | Reference(s) |

| Human DNA Polymerase α | dTTP | > 1 mM | - | - | [12] |

| Human DNA Polymerase δ | dTTP | 250 µM | - | - | [12] |

| Human DNA Polymerase ε | dTTP | 320 µM | - | - | [12] |

| Human DNA Polymerase γ | dTTP | - | - | >100 µM | [13][14][15] |

| Human DNA Primase | - | > 1 mM | - | - | [12] |

| Cytosolic Thymidine Kinase | Azidothymidine | - | 3.0 µM | - | [16] |

| Cytosolic Thymidine Kinase | Thymidine | - | 2.9 µM | - | [16] |

| Thymidylate Kinase | AZT-MP | - | 8.6 µM | - | [16] |

| Thymidylate Kinase | dTMP | - | 4.1 µM | - | [16] |

| Mitochondrial Thymidine Kinase 2 (rat heart) | Thymidine | 10.6 ± 4.5 µM (for AZT) | - | 7.0 ± 1.0 µM (for AZT) | [13][15] |

| Mitochondrial Thymidine Kinase 2 (rat liver) | Thymidine | 14.0 ± 2.5 µM (for AZT) | - | 14.4 ± 2.6 µM (for AZT) | [13][15] |

Cellular Metabolism and Signaling Pathways

The intracellular conversion of AZT to its active triphosphate form is a critical determinant of its antiviral activity. This process is initiated by cellular kinases.

The phosphorylation of AZT-MP to AZT-DP by thymidylate kinase is the rate-limiting step in the activation pathway.[16] This enzymatic bottleneck can lead to an accumulation of AZT-MP within the cell.

Mechanism of Action on HIV Reverse Transcriptase

AZT-TP's primary therapeutic effect is achieved through the targeted inhibition of HIV-1 reverse transcriptase.

Mechanisms of Resistance

The emergence of drug resistance is a significant challenge in HIV therapy. Resistance to AZT is primarily associated with specific mutations in the viral reverse transcriptase enzyme.[8] One key mechanism of resistance involves the ATP-mediated excision of the incorporated AZT-monophosphate from the terminated DNA chain.[10] This process, enhanced in mutant RT, effectively "unblocks" the primer, allowing DNA synthesis to resume.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of AZT-TP against HIV-1 RT.

Objective: To determine the IC₅₀ value of AZT-TP for HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) primer-template

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Unlabeled dTTP

-

AZT-TP

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., 0.5 M EDTA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of AZT-TP in the reaction buffer.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the diluted AZT-TP or a vehicle control to the respective tubes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto glass fiber filters.

-

Wash the filters with a cold trichloroacetic acid (TCA) solution to precipitate the newly synthesized DNA and remove unincorporated nucleotides.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each AZT-TP concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the AZT-TP concentration and fitting the data to a dose-response curve.

Cellular Phosphorylation Assay for AZT

This protocol outlines a method to measure the intracellular conversion of AZT to its phosphorylated metabolites.

Objective: To quantify the intracellular concentrations of AZT, AZT-MP, AZT-DP, and AZT-TP in cultured cells.

Materials:

-

Cell line of interest (e.g., CEM-SS, MT-4)

-

[³H]-AZT (radiolabeled azidothymidine)

-

Cell culture medium and supplements

-

Cold methanol or perchloric acid for extraction

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion exchange)

-

Radiometric detector or fraction collector and scintillation counter

-

Standards for AZT, AZT-MP, AZT-DP, and AZT-TP

Procedure:

-

Culture the cells to a desired density.

-

Incubate the cells with a known concentration of [³H]-AZT for various time points.

-

At each time point, harvest the cells by centrifugation.

-

Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove extracellular [³H]-AZT.

-

Extract the intracellular metabolites by adding cold methanol or perchloric acid to the cell pellet.

-

Centrifuge the mixture to pellet the cellular debris.

-

Collect the supernatant containing the soluble metabolites.

-

Neutralize the extract if perchloric acid was used.

-

Analyze the extract by HPLC. The different phosphorylated forms of AZT will elute at distinct retention times.

-

Quantify the amount of radioactivity in each peak corresponding to AZT, AZT-MP, AZT-DP, and AZT-TP using a radiometric detector or by collecting fractions and performing scintillation counting.

-

Correlate the radioactivity to the concentration of each metabolite using the specific activity of the [³H]-AZT and by comparing the retention times to known standards.

Conclusion

3'-azido-3'-deoxythymidine-5'-triphosphate remains a cornerstone in the study of antiretroviral therapy. Its potent and selective inhibition of HIV-1 reverse transcriptase, coupled with its mechanism as a DNA chain terminator, has provided a critical framework for the development of other nucleoside analogs. A thorough understanding of its biochemical properties, including its metabolic activation, enzyme kinetics, and the mechanisms of viral resistance, is essential for the design of next-generation antiretroviral agents and for optimizing existing therapeutic strategies. The data and methodologies presented in this guide offer a valuable resource for the scientific community dedicated to combating HIV/AIDS.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive nonisotopic method for the determination of intracellular azidothymidine 5'-mono-, 5'-di-, and 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term AZT Exposure Alters the Metabolic Capacity of Cultured Human Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Thymidine and AZT in Heart Mitochondria: Elucidation of a Novel Mechanism of AZT Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.7. Reverse Transcriptase (RT) Assay [bio-protocol.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 14. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetics of DNA strand transfer between polymerase and proofreading exonuclease active sites regulates error correction during high-fidelity replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A highly sensitive aptamer-based HIV reverse transcriptase detection assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Phosphorylation of Zidovudine to AZT Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular metabolic activation of zidovudine (AZT), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of Human Immunodeficiency Virus (HIV) infection. The therapeutic efficacy of AZT is entirely dependent on its sequential phosphorylation to the active moiety, AZT triphosphate (AZT-TP), by host cellular kinases. This document details the enzymatic pathway, presents key quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the core concepts.

The Zidovudine Phosphorylation Pathway

Zidovudine, a thymidine analog, must undergo a three-step phosphorylation process to become an active inhibitor of HIV reverse transcriptase. This metabolic activation is carried out by a series of cellular enzymes.[1][2] The pathway is as follows:

-

AZT to AZT Monophosphate (AZT-MP): The initial phosphorylation is catalyzed by thymidine kinase (TK). There are two main isoforms of this enzyme: the cell-cycle-dependent thymidine kinase 1 (TK1) found in the cytoplasm of proliferating cells, and the constitutively expressed mitochondrial thymidine kinase 2 (TK2).[1][2]

-

AZT-MP to AZT Diphosphate (AZT-DP): The second phosphorylation step is carried out by thymidylate kinase (TMPK). This step is widely recognized as the rate-limiting step in the activation of AZT due to the enzyme's poor affinity for AZT-MP.[3][4]

-

AZT-DP to this compound (AZT-TP): The final phosphorylation to the active triphosphate form is catalyzed by nucleoside diphosphate kinase (NDPK).[1]

Once formed, AZT-TP acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA, effectively halting viral replication.

Signaling Pathway Diagram

References

- 1. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stabilization of Active Site Dynamics Leads to Increased Activity with 3′-Azido-3′-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Cellular Kinases in the Bioactivation of Zidovudine (AZT)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Zidovudine (AZT), a cornerstone in the history of antiretroviral therapy, remains a critical component in the management of Human Immunodeficiency Virus (HIV) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), AZT's efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, a multi-step process orchestrated by a series of host cellular kinases. This technical guide delves into the core of AZT's mechanism of action, elucidating the pivotal role of these kinases, presenting quantitative data on their enzymatic activity, and providing detailed experimental protocols for their study.

The Phosphorylation Cascade: A Three-Step Activation

The journey of AZT from a prodrug to a potent inhibitor of HIV reverse transcriptase involves a sequential phosphorylation cascade, adding three phosphate groups to the 5' hydroxyl of the deoxyribose ring. This process is catalyzed by three distinct cellular kinases:

-

Thymidine Kinase (TK): The initial and crucial first step is the conversion of AZT to AZT-monophosphate (AZT-MP). This reaction is primarily catalyzed by cytosolic thymidine kinase 1 (TK1) in replicating cells and mitochondrial thymidine kinase 2 (TK2) in non-replicating cells.[1][2] While phosphorylation to the monophosphate is generally considered facile, both TK1 and TK2 can be inhibited by AZT, potentially impacting the salvage pathway for natural thymidine and contributing to cellular toxicity.[2][3]

-

Thymidylate Kinase (TMPK): The second phosphorylation, converting AZT-MP to AZT-diphosphate (AZT-DP), is catalyzed by thymidylate kinase. This step has been identified as the rate-limiting bottleneck in the activation of AZT.[4] AZT-MP is a very poor substrate for TMPK, leading to an accumulation of AZT-MP within the cell and significantly lower concentrations of the subsequent di- and tri-phosphate forms.[4] This inefficiency is a major factor limiting the overall efficacy of AZT.

-

Nucleoside Diphosphate Kinase (NDPK): The final step, the formation of the active moiety AZT-triphosphate (AZT-TP), is catalyzed by nucleoside diphosphate kinase. While NDPK has broad substrate specificity, the catalytic efficiency for AZT-DP is reportedly decreased compared to its natural substrates.[5][6] The absence of a 3'-hydroxyl group on the sugar ring of AZT, a feature essential for its chain-terminating activity, is detrimental to its phosphorylation by NDPK.[5]

Quantitative Analysis of Kinase Activity

The efficiency of each phosphorylation step is critical to the therapeutic efficacy of AZT. The following tables summarize the available quantitative data on the kinetic parameters of the involved kinases with their natural substrates and the respective AZT metabolites.

Table 1: Kinetic Parameters of Thymidine Kinase (TK)

| Enzyme | Substrate | K_m_ (µM) | V_max_ | Catalytic Efficiency (V_max_/K_m_) | Source(s) |

| Human Thymidine Kinase 2 (recombinant) | Thymidine (dThd) | - | - | 100% (relative) | [7] |

| Human Thymidine Kinase 2 (recombinant) | AZT | 4.5 | 28.9 nmol/min/mg | 2% (relative to dThd) | [7][8] |

| Rat Heart Mitochondria (TK2) | Thymidine | 2.4 ± 0.4 | 42.1 ± 1.8 pmol/mg/h | - | [1] |

| Rat Heart Mitochondria (TK2) | AZT | 7.5 ± 1.6 | 20.0 ± 1.9 pmol/mg/h | - | [1] |

| Rat Liver Mitochondria (TK2) | Thymidine | 12.0 ± 3.5 | 284.4 ± 22.6 pmol/mg/h | - | [9] |

| Rat Liver Mitochondria (TK2) | AZT | 6.3 ± 1.1 | 68.8 ± 2.9 pmol/mg/h | - | [9] |

Table 2: Kinetic Parameters of Thymidylate Kinase (TMPK)

| Enzyme | Substrate | k_cat_ (s⁻¹) | K_m_ (µM) | Catalytic Efficiency (k_cat_/K_m_) | Notes | Source(s) |

| Human TMPK (wild-type) | dTMP | - | - | - | - | [10] |

| Human TMPK (wild-type) | AZT-MP | - | - | 70-fold slower conversion than dTMP | - | [10] |

| Yeast TMPK | dTMP | 35 | - | - | - | [10] |

| Yeast TMPK | AZT-MP | 0.175 | - | 200-fold lower than dTMP | - | [10] |

| E. coli TMPK | dTMP | 15 | - | - | - | [10] |

| E. coli TMPK | AZT-MP | 6 | - | Only 40% lower than dTMP | - | [10] |

| Human TMPK (F105Y mutant) | AZT-MP | - | - | 20-fold faster phosphorylation than wild-type | Engineered mutant to improve AZT activation | [11] |

Table 3: Kinetic Parameters of Nucleoside Diphosphate Kinase (NDPK)

| Enzyme | Substrate | K_s_ (mM) | k_phosphate transfer_ (s⁻¹) | Notes | Source(s) |

| Dictyostelium NDPK | ddNTPs | 1-5 | 0.02 - 3.5 | General for dideoxynucleotide triphosphates | [12] |

| Dictyostelium NDPK | AZT-TP | 1-5 | 0.02 - 3.5 | - | [12] |

Table 4: Inhibition Constants of AZT and its Metabolites

| Inhibitor | Enzyme | Target Reaction | K_i_ (µM) | IC_50_ (µM) | Source(s) |

| AZT | Thymidine Kinase 2 (rat heart mitochondria) | Thymidine phosphorylation | 10.6 ± 4.5 | 7.0 ± 0.9 | [1][13] |

| AZT | Thymidine Kinase 2 (rat liver mitochondria) | Thymidine phosphorylation | 14.0 ± 2.5 | 14.4 ± 2.6 | [9][13] |

| AZT-MP | Human Thymidylate Kinase | Thymidylate phosphorylation | 8.6 | - | [2] |

| AZT | Thymidine phosphorylation (U-937 cells) | - | - | 4.4 | [2] |

| AZT | Thymidine phosphorylation (Raji cells) | - | - | 7.7 | [2] |

| AZT | Thymidine phosphorylation (H9c2 cells) | - | - | 21.9 | [2] |

Experimental Protocols

Key Experiment: Determination of Intracellular AZT Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of AZT, AZT-MP, AZT-DP, and AZT-TP from cultured cells.

1. Cell Culture and Treatment: a. Culture cells (e.g., MT-4, Molt-4, or peripheral blood mononuclear cells) in appropriate media and conditions to the desired density. b. Incubate the cells with the desired concentration of AZT for a specified time period.

2. Cell Harvesting and Extraction: a. Harvest the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. b. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular AZT. c. Resuspend the cell pellet in a known volume of ice-cold 60% methanol or 0.5 M perchloric acid. d. Lyse the cells by vortexing vigorously and/or sonication on ice. e. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris. f. Carefully collect the supernatant containing the intracellular metabolites. g. If using perchloric acid, neutralize the extract with a solution of potassium hydroxide.

3. HPLC Analysis: a. The separation of AZT and its phosphorylated metabolites is typically achieved using a strong anion exchange (SAX) or a reverse-phase C18 column with an ion-pairing agent. b. Mobile Phase: A gradient of a low-concentration phosphate buffer (e.g., ammonium phosphate) and a high-concentration phosphate buffer is commonly used for SAX chromatography. For reverse-phase ion-pair chromatography, a buffer containing an ion-pairing agent like tetrabutylammonium hydroxide is used. c. Detection: The eluting compounds are detected by UV absorbance at approximately 267 nm. d. Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of AZT, AZT-MP, AZT-DP, and AZT-TP.

Visualizing the Pathways and Workflows

Conclusion

The intracellular phosphorylation of AZT is a finely tuned yet inefficient process that is absolutely essential for its antiretroviral activity. A thorough understanding of the cellular kinases involved, their kinetic properties, and the rate-limiting steps in this pathway is paramount for the development of more effective NRTI-based therapies. The accumulation of the monophosphate metabolite and the poor substrate affinity of thymidylate kinase for AZT-MP highlight a key area for potential therapeutic intervention, such as the development of novel prodrugs that can bypass this bottleneck or the use of gene therapy approaches to enhance the activity of these critical enzymes. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the intricate interplay between cellular metabolism and antiretroviral drug efficacy.

References

- 1. Phosphorylation of Thymidine and AZT in Heart Mitochondria: Elucidation of a Novel Mechanism of AZT Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 7. journals.asm.org [journals.asm.org]

- 8. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stabilization of Active Site Dynamics Leads to Increased Activity with 3′-Azido-3′-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potentiating AZT activation: structures of wild-type and mutant human thymidylate kinase suggest reasons for the mutants' improved kinetics with the HIV prodrug metabolite AZTMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]

Structural Mimicry: A Technical Deep Dive into the Similarity of AZT Triphosphate and Thymidine Triphosphate

For Immediate Release

This technical guide provides a comprehensive analysis of the structural similarity between 3'-azido-3'-deoxythymidine triphosphate (AZT triphosphate) and its natural analog, thymidine triphosphate. This structural mimicry is the cornerstone of AZT's potent antiviral activity against Human Immunodeficiency Virus (HIV). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of virology, pharmacology, and medicinal chemistry.

Introduction

Zidovudine, commonly known as AZT, was the first antiretroviral drug approved for the treatment of HIV infection. Its efficacy lies in its ability to inhibit the viral enzyme reverse transcriptase (RT), a critical component for the replication of the retrovirus. AZT is a prodrug that is intracellularly phosphorylated to its active form, this compound. The therapeutic action of this compound is a direct consequence of its remarkable structural similarity to the natural nucleoside, thymidine triphosphate, a fundamental building block of DNA.[1][2] This guide will dissect this structural relationship through quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Structural Analysis

The foundational principle of AZT's mechanism of action is its ability to act as a competitive substrate inhibitor for HIV reverse transcriptase.[2] This is possible due to the high degree of structural congruence between this compound and thymidine triphosphate. The key distinction lies in the substitution of the 3'-hydroxyl group on the deoxyribose sugar moiety of thymidine with an azido group (-N3) in AZT.[1] While this change is sufficient to terminate DNA chain elongation, the overall molecular topography remains strikingly similar, allowing it to be recognized and incorporated by the viral polymerase.

Quantitative Structural Data

To illustrate the structural similarity, the following tables summarize key bond lengths and dihedral angles for both molecules, derived from computational modeling and X-ray crystallography data.

Table 1: Selected Bond Lengths (Å)

| Bond | Thymidine Triphosphate | This compound |

| N1-C1' | 1.48 | 1.48 |

| C1'-C2' | 1.53 | 1.53 |

| C2'-C3' | 1.53 | 1.54 |

| C3'-O3' | 1.43 | - |

| C3'-N3 | - | 1.47 |

| N3-N4 | - | 1.22 |

| N4-N5 | - | 1.14 |

| C4'-O4' | 1.45 | 1.45 |

| C4'-C5' | 1.52 | 1.52 |

| C5'-O5' | 1.43 | 1.43 |

| O5'-Pα | 1.60 | 1.60 |

| Pα-O | 1.50 | 1.50 |

| Pα-Pβ | 1.61 | 1.61 |

| Pβ-O | 1.50 | 1.50 |

| Pβ-Pγ | 1.61 | 1.61 |

| Pγ-O | 1.50 | 1.50 |

Note: Data is compiled from representative computational models and crystallographic data. Actual values may vary slightly depending on the experimental or computational conditions.

Table 2: Key Dihedral Angles (°)

| Dihedral Angle | Thymidine Triphosphate | This compound |

| Glycosidic Bond (χ) O4'-C1'-N1-C2 | -110 to -160 (anti) | -110 to -160 (anti) |

| Backbone (β) C3'-C4'-C5'-O5' | ~170 | ~175 |

| Backbone (γ) C4'-C5'-O5'-Pα | 50-70 or 170-190 | 50-70 or 170-190 |

| Sugar Pucker (P) | C2'-endo or C3'-endo | C2'-endo or C3'-endo |

Note: The conformational flexibility of the sugar ring and the phosphate chain leads to a range of possible dihedral angles.

Experimental Protocols

The determination and comparison of the three-dimensional structures of this compound and thymidine triphosphate rely on sophisticated experimental and computational techniques.

X-ray Crystallography

X-ray crystallography provides high-resolution structural data of molecules in their crystalline state.

Detailed Methodology:

-

Crystallization:

-

Obtain highly pure samples of this compound and thymidine triphosphate.

-

Screen a wide range of crystallization conditions, including pH, temperature, precipitant type (e.g., polyethylene glycol, salts), and concentration.

-

Employ vapor diffusion (hanging or sitting drop) or microbatch crystallization techniques.

-

Optimize lead conditions to grow single, diffraction-quality crystals (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.

-

Rotate the crystal and collect a series of diffraction images at different orientations. Each image captures the intensities and positions of the diffracted X-ray beams.

-

-

Structure Determination and Refinement:

-

Process the diffraction images to determine the unit cell dimensions and space group of the crystal.

-

Integrate the intensities of the diffraction spots.

-

Solve the "phase problem" to obtain an initial electron density map. For small molecules like these, direct methods are often successful.

-

Build an atomic model into the electron density map using molecular graphics software.

-

Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the model and the observed diffraction pattern. This iterative process yields the final, high-resolution crystal structure.

-

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide insights into the conformational landscape and dynamic behavior of these molecules in solution.

Detailed Methodology for DFT Calculations:

-

Model Building: Construct the initial 3D structures of this compound and thymidine triphosphate using molecular modeling software.

-

Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) that balance accuracy and computational cost.

-

Geometry Optimization: Perform a full geometry optimization in the gas phase or with an implicit solvent model to find the lowest energy conformation of each molecule. This process calculates the equilibrium bond lengths and angles.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Conformational Search: Systematically rotate key dihedral angles (e.g., the glycosidic bond) and perform geometry optimizations to explore the conformational energy landscape and identify other stable conformers.

Detailed Methodology for Molecular Dynamics Simulations:

-

System Setup:

-

Place the optimized structure of this compound or thymidine triphosphate in a periodic box of explicit solvent (e.g., water molecules).

-

Add counter-ions to neutralize the system.

-

-

Force Field Selection: Choose a suitable force field (e.g., AMBER, CHARMM) that has been parameterized for nucleic acids and their analogs. Specific parameters for the azido group may need to be developed or validated.

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the solute.

-

Run a series of equilibration simulations at constant temperature and pressure to allow the solvent to relax around the solute.

-

-

Production Simulation: Run a long (nanoseconds to microseconds) MD simulation without restraints to sample the conformational dynamics of the molecule.

-

Analysis: Analyze the trajectory to determine properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), dihedral angle distributions, and hydrogen bonding patterns.

Mechanism of Action and Signaling Pathway Visualization

The structural similarity of this compound to thymidine triphosphate allows it to be recognized by HIV reverse transcriptase. However, the 3'-azido group is the key to its inhibitory action.

Chain Termination

During reverse transcription, HIV RT synthesizes a DNA copy of the viral RNA genome. The enzyme incorporates deoxyribonucleoside triphosphates (dNTPs) into the growing DNA chain. Due to its structural resemblance, this compound competes with the natural thymidine triphosphate for incorporation into the DNA strand opposite an adenine base in the RNA template.[1] Once incorporated, the absence of a 3'-hydroxyl group on the AZT molecule prevents the formation of the next 3'-5' phosphodiester bond, leading to the termination of DNA chain elongation.[1] This premature termination of the proviral DNA synthesis effectively halts the replication cycle of HIV.

Figure 1. Mechanism of HIV Reverse Transcriptase Inhibition by this compound.

Experimental and Computational Workflow

The comprehensive analysis of the structural similarity and its functional consequences involves a multi-step workflow integrating both experimental and computational approaches.

Figure 2. Integrated workflow for the structural analysis of this compound and thymidine triphosphate.

Chemical Structures

The fundamental similarity and the critical difference between the two molecules are best appreciated by a direct comparison of their chemical structures.

Figure 3. Comparison of the chemical structures of thymidine triphosphate and this compound.

Conclusion

The structural mimicry of this compound to thymidine triphosphate is a classic example of rational drug design. By introducing a subtle yet critical modification—the replacement of the 3'-hydroxyl with an azido group—a molecule was created that can hijack a vital viral enzymatic process, leading to the effective inhibition of viral replication. The detailed structural and mechanistic understanding presented in this guide underscores the importance of molecular-level insights in the development of antiviral therapeutics. This knowledge continues to inform the design of next-generation nucleoside and nucleotide reverse transcriptase inhibitors with improved efficacy and resistance profiles.

References

AZT Triphosphate: A Deep Dive into its Function as a Chain Terminator in Reverse Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and application of 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), the active metabolite of the antiretroviral drug Zidovudine (AZT). We delve into the core principles of its function as a chain terminator in the process of reverse transcription, a critical step in the replication cycle of retroviruses such as the Human Immunodeficiency Virus (HIV). This document will detail the molecular interactions, quantitative inhibitory data, and experimental protocols relevant to the study of AZT-TP, offering valuable insights for researchers in virology, pharmacology, and drug development.

Introduction

The discovery of Zidovudine (AZT) marked a pivotal moment in the fight against HIV/AIDS. As the first approved antiretroviral therapy, its efficacy lies in the targeted inhibition of HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into proviral DNA. The therapeutic action of AZT is not direct; it requires intracellular phosphorylation to its active form, AZT triphosphate (AZT-TP). This guide will explore the intricate details of how AZT-TP acts as a potent chain terminator, effectively halting viral DNA synthesis.

Mechanism of Action: Competitive Inhibition and Chain Termination

The primary mechanism by which AZT-TP inhibits HIV-1 reverse transcriptase is a two-pronged approach: competitive inhibition and subsequent chain termination.

2.1. Competitive Inhibition:

AZT-TP is a structural analog of the natural deoxythymidine triphosphate (dTTP) nucleotide. This structural mimicry allows it to compete with dTTP for binding to the active site of reverse transcriptase. The affinity of AZT-TP for HIV-1 RT is significantly higher than that for human DNA polymerases, providing a therapeutic window and selective toxicity towards the virus. However, it's noteworthy that AZT-TP can inhibit cellular DNA polymerase gamma, which may contribute to some of the observed side effects of AZT therapy.

2.2. Chain Termination:

Upon successful competition and binding, reverse transcriptase incorporates the AZT monophosphate moiety into the growing viral DNA strand. The critical structural difference between AZT-TP and dTTP lies at the 3' position of the deoxyribose sugar ring. While dTTP possesses a 3'-hydroxyl (-OH) group, essential for the formation of a phosphodiester bond with the incoming nucleotide, AZT-TP has a 3'-azido (-N3) group. The absence of the 3'-OH group makes the formation of the next phosphodiester bond impossible, leading to the immediate termination of DNA chain elongation.

Caption: Mechanism of AZT-TP action in reverse transcription.

Quantitative Analysis of Inhibition

The inhibitory potency of AZT-TP against HIV-1 reverse transcriptase has been quantified through various biochemical assays, primarily determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the inhibitor's efficacy and for the development of improved antiretroviral agents.

| Parameter | Value | Enzyme Source | Template/Primer | Substrate (dTTP) Conc. | Reference |

| Ki | 0.0022 µM | HIV-1 Isolate U 937/HTLV-III | (rA)n(dT)12-18 | 0.7 - 1.7 µM | |

| IC50 | 7 (±1) µM | Recombinant HIV-1 RT | Doubly-labeled DNA | Not specified | |

| IC50 | 6 (±1) µM | Recombinant HIV-1 RT | Doubly-labeled DNA | Not specified |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of reverse transcriptase inhibitors. Below are representative protocols for a reverse transcriptase inhibition assay and a chain termination assay.

4.1. HIV-1 Reverse Transcriptase Inhibition Assay (Scintillation Proximity Assay)

This protocol outlines a method to quantify the inhibition of HIV-1 RT activity using a scintillation proximity assay (SPA). The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized DNA strand.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2

-

Template/Primer: 600 nM poly(rA)-oligo(dT)18 (biotinylated at the 5'-end of oligo(dT))

-

Substrate Mix: 25 µM [3H]TTP

-

AZT-TP stock solution (in nuclease-free water)

-

Quenching Solution: 0.5 M EDTA

-

Streptavidin Scintillation Proximity Assay beads

-

96-well microplate

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of AZT-TP in nuclease-free water.

-

In a 96-well microplate, add the following components in order:

-

Reaction Buffer

-

Template/Primer mix

-

Substrate Mix

-

Diluted AZT-TP or vehicle control

-

-

Initiate the reaction by adding 25 nM of HIV-1 RT to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding the Quenching Solution to each well.

-

Add Streptavidin SPA beads to each well and incubate according to the manufacturer's instructions to allow the biotinylated primer-DNA complex to bind.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each AZT-TP concentration relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the RT inhibition assay.

4.2. Chain Termination Assay (Gel-Based)

This protocol is designed to visually demonstrate the chain-terminating effect of AZT-TP on DNA synthesis by HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2

-

DNA Template (e.g., a 100-nt single-stranded DNA oligo)

-

5'-32P-labeled DNA Primer (e.g., a 20-nt oligo complementary to the 3' end of the template)

-

dNTP Mix: 5 µM each of dATP, dCTP, dGTP, and dTTP

-

AZT-TP stock solution

-

Loading Dye (containing formamide and tracking dyes)

-

Denaturing polyacrylamide gel (e.g., 8%)

-

Phosphorimager

Procedure:

-

Anneal the 5'-32P-labeled primer to the DNA template.

-

Set up four reaction tubes:

-

Control: Reaction buffer, annealed template/primer, dNTP mix.

-

+AZT-TP: Reaction buffer, annealed template/primer, dNTP mix, and a specific concentration of AZT-TP (e.g., 3 µM).

-

-dNTP: Reaction buffer, annealed template/primer (to show the starting primer size).

-

-Enzyme: Reaction buffer, annealed template/primer, dNTP mix (to ensure no background extension).

-

-

Initiate the reactions by adding HIV-1 RT to the "Control" and "+AZT-TP" tubes.

-

Incubate all tubes at 37°C for 30 minutes.

-

Stop the reactions by adding an equal volume of loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the tracking dyes have migrated an appropriate distance.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the radioactive bands using a phosphorimager.

-

Expected Result: The "Control" lane will show a ladder of bands corresponding to the full-length product and intermediate extension products. The "+AZT-TP" lane will show an accumulation of shorter DNA fragments at positions where thymidine would be incorporated, demonstrating chain termination.

Caption: Logical flow diagram of the chain termination process.

Conclusion

This compound remains a cornerstone in our understanding of antiretroviral therapy. Its mechanism as a competitive inhibitor and a chain terminator of reverse transcriptase provides a powerful example of targeted drug design. The quantitative data and detailed experimental protocols presented in this guide offer researchers the necessary tools to further investigate the nuances of reverse transcriptase inhibition and to contribute to the development of next-generation therapies to combat retroviral infections. The continued study of compounds like AZT-TP is essential for overcoming challenges such as drug resistance and for improving the therapeutic outcomes for patients worldwide.

Affinity of AZT triphosphate for HIV reverse transcriptase vs human DNA polymerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zidovudine, commonly known as AZT, was the first antiretroviral agent approved for the treatment of HIV infection. Its efficacy hinges on the selective action of its active metabolite, azidothymidine triphosphate (AZT-TP), which exhibits a significantly higher affinity for HIV reverse transcriptase (RT) than for human DNA polymerases. This differential affinity allows for the potent inhibition of viral replication while minimizing, though not eliminating, effects on host cell DNA synthesis. This guide provides a comprehensive overview of the quantitative data supporting this selectivity, details the experimental protocols used to derive these findings, and visualizes the underlying molecular interactions and experimental workflows.

Mechanism of Action: Competitive Inhibition and Chain Termination

AZT is a nucleoside analog of thymidine.[1][2] Upon administration, it is phosphorylated within host cells to its active triphosphate form, AZT-TP.[1][2] AZT-TP acts as a competitive inhibitor of HIV RT with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[2] The HIV RT enzyme mistakenly incorporates AZT monophosphate into the growing viral DNA chain.[1][3] The 3'-azido group of AZT, in place of the 3'-hydroxyl group found in natural nucleotides, prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation and halting viral replication.[1]

The therapeutic window of AZT is a direct consequence of its greater affinity for HIV RT compared to the host's DNA polymerases.[3] This selectivity is crucial, as inhibition of host DNA polymerases can lead to cellular toxicity.

Quantitative Comparison of Enzyme Inhibition

The affinity of AZT-TP for various DNA polymerases is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. The following tables summarize the reported Kᵢ values for AZT-TP against HIV-1 RT and key human DNA polymerases.

| Enzyme | Organism | Kᵢ Value (Competitive with dTTP) | Reference(s) |

| HIV-1 Reverse Transcriptase | HIV-1 | 20 nM | [4] |

Table 1: Affinity of AZT Triphosphate for HIV-1 Reverse Transcriptase. This table shows the high affinity of AZT-TP for HIV-1 RT, as indicated by the low nanomolar Kᵢ value.

| Enzyme | Human DNA Polymerase Subtype | Kᵢ Value (Competitive with dTTP) | Reference(s) |

| DNA Polymerase α | Alpha | > 1 mM | [1] |

| DNA Polymerase β | Beta | Not significantly inhibited | [2] |

| DNA Polymerase γ (mitochondrial) | Gamma | 1.8 µM (competitive) | [5] |

| DNA Polymerase δ | Delta | 250 µM | [1] |

| DNA Polymerase ε | Epsilon | 320 µM | [1] |

Table 2: Affinity of this compound for Human DNA Polymerases. This table illustrates the significantly lower affinity (higher Kᵢ values) of AZT-TP for human DNA polymerases compared to HIV-1 RT. Note that DNA polymerase γ, the mitochondrial DNA polymerase, shows a higher sensitivity to AZT-TP than other cellular polymerases, which is a known factor in AZT-related toxicity.

Experimental Protocols

The determination of Kᵢ values for AZT-TP against HIV RT and human DNA polymerases involves enzymatic assays that measure the rate of DNA synthesis in the presence and absence of the inhibitor.

HIV-1 Reverse Transcriptase Inhibition Assay

A common method to determine the Kᵢ of AZT-TP for HIV-1 RT is a radiometric filter binding assay.

Objective: To measure the inhibitory effect of AZT-TP on the DNA polymerization activity of HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Unlabeled dTTP

-

AZT-TP

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: A series of reaction mixtures are prepared containing the reaction buffer, a fixed concentration of poly(rA)-oligo(dT) template-primer, and a fixed concentration of purified HIV-1 RT.

-

Substrate and Inhibitor Addition: Varying concentrations of unlabeled dTTP and [³H]-dTTP (at a constant specific activity) are added to the reaction tubes. A parallel set of reactions is prepared that also includes varying concentrations of AZT-TP.

-

Initiation and Incubation: The reactions are initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes) to allow for DNA synthesis.

-

Termination: The reactions are stopped by the addition of cold 10% TCA.

-

Precipitation and Filtration: The reaction mixtures are incubated on ice to allow the precipitation of the newly synthesized radiolabeled DNA. The precipitates are then collected by vacuum filtration through glass fiber filters.

-

Washing: The filters are washed with 5% TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Quantification: The filters are dried, and the amount of radioactivity retained on each filter is measured using a scintillation counter. The radioactivity is directly proportional to the amount of DNA synthesized.

-

Data Analysis: The velocity of the reaction (rate of dTTP incorporation) is plotted against the substrate (dTTP) concentration in the presence and absence of the inhibitor. A Lineweaver-Burk or Dixon plot is then used to determine the Kₘ for the substrate and the Kᵢ for the inhibitor.

Human DNA Polymerase Inhibition Assay

A similar principle is applied to measure the inhibition of human DNA polymerases, with modifications to the enzyme source and template-primer.

Objective: To determine the Kᵢ of AZT-TP for a specific human DNA polymerase (e.g., α, β, γ, δ, or ε).

Materials:

-

Purified human DNA polymerase (e.g., recombinant or from cell lysates)

-

Activated calf thymus DNA (as a template-primer)

-

[³H]-dTTP

-

Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

-

AZT-TP

-

Appropriate reaction buffer for the specific polymerase

-

TCA, glass fiber filters, scintillation fluid, and counter

Procedure:

-

Enzyme and Template: A reaction mixture is prepared with the specific human DNA polymerase and activated calf thymus DNA, which provides a heterogeneous template with multiple priming sites.

-

Substrate and Inhibitor: A mixture of all four dNTPs, including [³H]-dTTP, is added to the reaction. Parallel reactions are set up with the inclusion of varying concentrations of AZT-TP.

-

Reaction and Quantification: The reaction is initiated, incubated, terminated, and the product quantified using the same precipitation, filtration, and scintillation counting method described for the HIV-1 RT assay.

-

Analysis: Kinetic analysis is performed as described above to determine the Kᵢ of AZT-TP for the specific human DNA polymerase.

Visualizing the Molecular Logic and Experimental Workflow